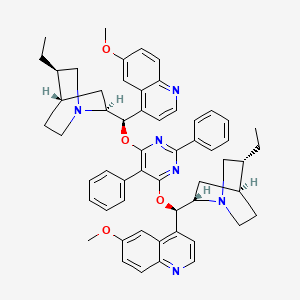

(DHQ)2Pyr

Description

Historical Context and Significance of Cinchona Alkaloids

Cinchona alkaloids, extracted from the bark of Cinchona trees native to the tropical Andes, have a rich history dating back to the 17th century, initially recognized for their antimalarial properties, particularly quinine. wikipedia.orgwiley-vch.de The class includes key compounds such as quinine, quinidine, cinchonidine, and cinchonine. researchgate.netresearchgate.netresearchgate.net Beyond their medicinal uses, cinchona alkaloids possess structural features, including a sterically hindered tertiary amine, a secondary alcohol, a terminal alkene, and a quinoline (B57606) ring, which endow them with inherent chirality and catalytic potential. rsc.org

The application of cinchona alkaloids in asymmetric catalysis dates back to the early 20th century. acs.orgnih.gov Early studies, such as the asymmetric addition of HCN to benzaldehyde (B42025) catalyzed by cinchona alkaloids in 1912, provided the first hints of their utility in inducing asymmetry. acs.orgnih.gov While initial enantioselectivities were modest, these pioneering efforts laid the groundwork for future developments. wiley-vch.de

Evolution of Cinchona Alkaloid-Derived Ligands in Asymmetric Synthesis

The late 20th century marked a significant evolution in the use of cinchona alkaloids in asymmetric synthesis. The development of modified cinchona alkaloid derivatives with enhanced catalytic activity and enantioselectivity became a major focus. wiley-vch.de This evolution was driven by the recognition that strategic modifications to the core cinchona scaffold could profoundly influence catalytic performance. acs.org

Key advancements included the development of N-quaternized cinchona alkaloid ammonium (B1175870) salts, which proved highly effective as chiral phase-transfer catalysts, particularly in the asymmetric α-substitution of carbonyl compounds. rsc.org The late 1980s and early 1990s saw the emergence of highly successful applications, notably the Sharpless asymmetric dihydroxylation (AD) of olefins, a reaction that revolutionized asymmetric synthesis and earned K. Barry Sharpless a Nobel Prize. wiley-vch.deacs.org These developments highlighted the potential of cinchona alkaloid derivatives as versatile and powerful chiral catalysts. wiley-vch.dersc.org

Classification of (DHQ)2Pyr as a Second-Generation Cinchona Alkaloid Derivative

The quest for improved catalysts led to the design and synthesis of dimeric cinchona alkaloid derivatives, where two cinchona units are linked by a spacer. These dimeric catalysts often exhibit superior performance compared to their monomeric counterparts, particularly in terms of enantioselectivity and substrate scope.

This compound, or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is classified as a second-generation cinchona alkaloid derivative. musechem.comevitachem.com It is a dimeric catalyst featuring two dihydroquinine (DHQ) units linked by a 2,5-diphenyl-4,6-pyrimidinediyl spacer. nih.gov This structural design, with two chiral cinchona scaffolds tethered together, allows for cooperative effects and precise control over the reaction transition state, leading to high levels of stereocontrol. musechem.com The development of such dimeric ligands, including those with phthalazine (B143731) or pyrimidine (B1678525) linkers, was influenced by findings in reactions like the Sharpless asymmetric dihydroxylation, where dimeric ligands significantly improved enantioselectivity. rsc.org

This compound in Asymmetric Catalysis

This compound has emerged as a valuable chiral organocatalyst and ligand in various asymmetric transformations, demonstrating its versatility and effectiveness in inducing high enantioselectivity. myskinrecipes.com Its structure, incorporating two dihydroquinine units, provides a well-defined chiral environment conducive to stereoselective reactions. musechem.com

Structure and Properties of this compound

This compound has the molecular formula C₅₆H₆₀N₆O₄ and a molecular weight of 881.11 g/mol . It is known by several synonyms, including Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether. nih.gov The compound is typically a white powder or crystalline solid with a melting point between 245-248 °C. lookchem.com It is reported to be soluble in methanol.

The structure consists of two dihydroquinine moieties linked at the C9 hydroxyl groups to a 2,5-diphenylpyrimidine (B3050841) core. This dimeric arrangement is key to its function as a chiral ligand and organocatalyst.

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅₆H₆₀N₆O₄ | |

| Molecular Weight | 881.11 g/mol | |

| CAS Number | 149820-65-5 | nih.gov |

| Appearance | White powder or crystals | lookchem.com |

| Melting Point | 245-248 °C | lookchem.com |

| Solubility | Soluble in methanol | |

| PubChem CID | 11083476 (for the diether) | nih.gov |

(Note: While PubChem CID 11083476 is listed for Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, which corresponds to this compound, some sources might list CID 64648 or 24864480 in relation to similar phthalazine-linked ligands or as substance IDs. CID 11083476 is the direct compound identifier for the specified diether.) nih.govchem960.comsigmaaldrich.com

Applications in Asymmetric Reactions

This compound has been successfully applied in a variety of asymmetric catalytic reactions, often providing high yields and enantioselectivities. Its utility stems from its ability to act as a chiral Lewis base catalyst or as a ligand for metal-catalyzed transformations. researchgate.net

One notable application is in asymmetric dihydroxylation (AD) reactions, where it functions as a chiral ligand, contributing to the stereochemical control of the addition of two hydroxyl groups across a double bond. musechem.comlookchem.com While (DHQD)2PYR (derived from dihydroquinidine) is also commonly used in AD reactions, studies have compared the performance of this compound and its pseudoenantiomer, (DHQD)2PYR, highlighting their ability to provide opposite stereochemical outcomes. researchgate.netrsc.org For example, in the asymmetric fluorination/semipinacol rearrangement of allylic alcohols, this compound catalysis resulted in (αR, βR)-stereochemistry, while (DHQD)2PYR gave the inverse (αS, βS)-stereochemistry with comparable enantioselectivities. rsc.org

This compound has also been employed in asymmetric Michael addition reactions. semanticscholar.org For instance, it has been used as a catalyst in the allylic alkylation of Morita–Baylis–Hillman carbonates with α-fluoro-β-keto esters, yielding fluorinated adducts with chiral quaternary carbon centers with good to excellent enantioselectivities. beilstein-journals.org In the synthesis of functionalized coumarins, this compound has been shown to activate substrates and generate dienolates, acting as a base to facilitate nucleophilic substitution reactions. semanticscholar.org Furthermore, it has been utilized in the enantioselective synthesis of cyclopropa[c]coumarins via a conjugated addition pathway involving an in situ generated ammonium ylide intermediate. researchgate.netsemanticscholar.org

The catalyst's effectiveness is often attributed to its ability to facilitate reactions under mild conditions and its stereo-selectivity. lookchem.com Research findings indicate that this compound can be particularly effective in reactions requiring precise control over the formation of new stereocenters. musechem.com

Detailed Research Findings and Catalytic Performance

Detailed research has explored the catalytic performance of this compound in specific reactions, often comparing it with other cinchona alkaloid derivatives. These studies provide insights into the factors influencing its activity and selectivity.

In the synthesis of enantiomerically enriched 1,4-dihydropyridines, this compound was investigated as a catalyst for the Michael addition reaction between malononitrile (B47326) derivatives and enamines. Among several cinchona alkaloid catalysts tested, this compound showed promising enantioselectivity, achieving up to 80% ee under specific conditions. researchgate.net Further optimization of reaction parameters, such as solvent and temperature, can further influence the enantioselectivity and reaction rate. researchgate.net

Studies on the asymmetric fluorination/semipinacol rearrangement of allylic alcohols have demonstrated the ability of this compound to catalyze the formation of chiral α-oxaquaternary β-fluoro-ketones with enantioselectivities up to 90% ee. rsc.org While yields varied, the study highlighted the potential of this compound in constructing complex molecules with multiple stereocenters. rsc.org

The use of this compound in asymmetric allylic alkylation of Morita–Baylis–Hillman carbonates with α-fluoro-β-keto esters has resulted in the formation of products with chiral quaternary carbon centers containing a fluorine atom. beilstein-journals.org Enantioselectivities in this reaction ranged from good to excellent (up to 96% ee), with moderate diastereoselectivities. beilstein-journals.org This demonstrates the catalyst's efficacy in creating challenging quaternary stereocenters.

These research findings underscore the importance of this compound as a versatile and effective chiral catalyst in various asymmetric transformations, contributing to the synthesis of enantiomerically enriched compounds with high precision.

Structure

2D Structure

Propriétés

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKRDCRSJPRVNF-CVCJRGCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H60N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149820-65-5 | |

| Record name | (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Features and Characteristics of Dhq 2pyr

Molecular Architecture and Dimeric Nature

(DHQ)2Pyr is a dimeric derivative, meaning it is composed of two identical fundamental units linked together. Its molecular formula is C₅₆H₆₀N₆O₄, and it has a molecular weight of approximately 881.11 g/mol . scbt.comsigmaaldrich.comcymitquimica.com The compound's structure consists of two dihydroquinine units bridged by a specific linker. scbt.com

The dihydroquinine (DHQ) units are derived from dihydroquinidine (B8771983), which is a hydrogenated form of the natural Cinchona alkaloid quinidine. Dihydroquinine itself is a cinchona alkaloid closely related to quinine, with the key difference being the hydrogenation of the vinyl group present in quinine. wikipedia.orgbuchler-gmbh.combuchler-gmbh.com This hydrogenation enhances stability while preserving the stereochemical integrity essential for asymmetric catalysis. The parent cinchona alkaloid structure features a quinoline (B57606) moiety fused to a quinuclidine (B89598) system.

The two dihydroquinine units in this compound are connected by a 2,5-diphenyl-4,6-pyrimidinediyl linker. scbt.com This pyrimidine-based spacer bridges the two dihydroquinine moieties. The presence of this linker contributes to the modular design of this compound, allowing for the tuning of stereoselectivity and substrate compatibility in catalytic applications. Compared to more rigid aromatic spacers like phthalazine (B143731), the pyrimidine (B1678525) linker in this compound enhances conformational flexibility and binding efficiency, particularly with aliphatic substrates.

Stereogenic Centers and Chirality

As a cinchona alkaloid derivative, this compound inherently possesses multiple stereogenic centers, contributing to its chirality. The parent dihydroquinidine structure, from which the dihydroquinine units are derived, features stereogenic centers at C3, C4, and C8 that are crucial for chiral induction. The specific arrangement of these centers within the dimeric structure, linked by the pyrimidine spacer, creates a chiral environment. This chirality is fundamental to its function as a chiral ligand and organocatalyst in asymmetric synthesis, enabling it to control the formation of specific enantiomers in chemical reactions. chemicalbook.com The optical activity of this compound has been reported, with a specific rotation of [α]²⁰/D +455° (c = 1.2 in methanol). chemicalbook.insigmaaldrich.com

Comparison with Diastereomeric and Analogous Cinchona Alkaloid Ligands

This compound is part of a family of dimeric cinchona alkaloid ligands used in asymmetric catalysis. Comparing its structure and behavior to related ligands highlights the impact of the alkaloid unit and the linker structure on catalytic performance.

(DHQD)2Pyr is a diastereomer of this compound. evitachem.com The key structural difference lies in the configuration at the C9 alcohol stereocenter of the cinchona alkaloid core. evitachem.com this compound is derived from dihydroquinine, while (DHQD)2Pyr is derived from dihydroquinidine. evitachem.com Dihydroquinine and dihydroquinidine are diastereomers themselves, not enantiomers, due to the ethyl group at C3. york.ac.uk This difference in stereochemistry at a specific center leads to complementary, and sometimes differing, enantioselectivity in asymmetric reactions. For instance, in asymmetric allylic substitutions, this compound and (DHQD)2Pyr have been shown to yield products with opposite configurations and varying enantiomeric excesses.

(DHQ)2AQN and (DHQD)2AQN (Anthraquinone Linker)

Related to this compound are other bis-cinchona alkaloid ligands that utilize different linkers. Among these are (DHQ)2AQN and (DHQD)2AQN, which feature an anthraquinone (B42736) linker. (DHQ)2AQN is known as Hydroquinine anthraquinone-1,4-diyl diether or 1,4-bis(dihydroquinine)anthraquinone, while (DHQD)2AQN is Hydroquinidine (anthraquinone-1,4-diyl) diether or 1,4-bis(dihydroquinidine)anthraquinone. sigmaaldrich.comsigmaaldrich.comjkchemical.comsigmaaldrich.comchemscene.comechemi.comscbt.com Both compounds share the molecular formula C54H56N4O6 and have a molecular weight of 857.05 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemscene.comechemi.comscbt.com

(DHQ)2AQN is a solid with a melting point of 175-180 °C and exhibits an optical activity of [α]20/D +495° (c = 1 in chloroform). sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk (DHQD)2AQN is also a solid. sigmaaldrich.com These anthraquinone-linked biscinchona alkaloids are recognized for their utility as ligands in asymmetric dihydroxylation reactions. scbt.comscientificlabs.co.ukcmu.edubeilstein-journals.org Studies have shown that the anthraquinone ligand can influence regioselectivity in reactions such as aminohydroxylation, favoring the formation of the primary-alkyl amine product, in contrast to phthalazine ligands which favor the primary alcohol. thieme-connect.dethieme-connect.de While (DHQ)2AQN has been shown to reverse the regioselectivity in the aminohydroxylation of styrenes, this was accompanied by low enantiomeric excess. thieme-connect.de These ligands are considered superior for the asymmetric dihydroxylation of olefins containing aliphatic substituents or heteroatoms in the allylic position. scientificlabs.co.ukcmu.edubeilstein-journals.org

The physical and chemical properties of (DHQ)2AQN and (DHQD)2AQN are presented below:

| Property | (DHQ)2AQN | (DHQD)2AQN |

| CAS Number | 176097-24-8 sigmaaldrich.comsigmaaldrich.comechemi.comscbt.com | 176298-44-5 sigmaaldrich.comjkchemical.comchemscene.com |

| Molecular Formula | C54H56N4O6 sigmaaldrich.comsigmaaldrich.comechemi.comscbt.com | C54H56N4O6 sigmaaldrich.comchemscene.com |

| Molecular Weight | 857.05 g/mol sigmaaldrich.comsigmaaldrich.comechemi.comscbt.com | 857.05 g/mol sigmaaldrich.comchemscene.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com | Solid sigmaaldrich.com |

| Melting Point | 175-180 °C sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk | Not readily available in sources consulted |

| Optical Activity | [α]20/D +495° (c = 1 in chloroform) sigmaaldrich.comsigmaaldrich.com | Not readily available in sources consulted |

| Functional Groups | Ketone sigmaaldrich.comsigmaaldrich.com | Not readily available in sources consulted |

Coordination Chemistry with Transition Metals

The utility of this compound in asymmetric catalysis is intrinsically linked to its ability to coordinate with transition metals. This coordination forms chiral complexes that are catalytically active in various enantioselective reactions. This compound is known to coordinate with transition metals such as osmium, particularly in the context of asymmetric dihydroxylation reactions catalyzed by osmium tetroxide (OsO4). In these reactions, the chiral ligand coordinates to osmium(VIII) oxide, generating a reactive chiral catalyst species. thieme-connect.de Furthermore, the ligand plays a role in accelerating the hydrolysis of the intermediate osmium(VIII) glycolate (B3277807). thieme-connect.de

The specific structure of this compound, including the pyrimidine linker, influences the dihedral angles, which are important for the effective coordination with transition metals. The osmium-ligand complex is hypothesized to form a specific binding pocket, sometimes described as a "U-shaped binding pocket" or an "aryl-binding pocket," which is crucial for dictating the regio- and enantioselectivity of the reaction. cmu.eduthieme-connect.de

This compound has been successfully employed as a ligand in osmium-catalyzed aminohydroxylation reactions, including those involving unactivated alkenes. thieme-connect.dethieme-connect.de Beyond osmium catalysis, this compound has also found application in synergistic catalysis, where it can act as a nucleophilic Lewis base catalyst in conjunction with a Lewis acid. An example of this is its use in the synthesis of β-sultones. princeton.edu

Research comparing this compound with its diastereomer (DHQD)2Pyr in asymmetric halogenation/semipinacol rearrangement reactions has shown that both ligands can be efficient catalysts, leading to products with good to excellent enantioselectivities, although the specific enantiomer obtained depends on the ligand used. rsc.orgthieme-connect.de In molybdenum-catalyzed asymmetric interannular ring-closing metathesis, (DHQD)2PYR ligands demonstrated higher enantioselectivity factors compared to this compound ligands for certain substrates. acs.org

The following table summarizes some research findings related to the catalytic applications of this compound:

| Reaction Type | Substrate Class | Metal Catalyst (if applicable) | Enantioselectivity (ee) | Yield | Source |

| Epoxide-opening bicyclizations | Various | Metal catalyst (e.g., OsO₄) | Up to 6.3:1 er (with pyrazolones) | Not specified for all substrates | |

| Conjugate additions | Various | Metal catalyst (e.g., OsO₄) | Not specified | Not specified | |

| Addition of pyrazolones to nitroalkenes | Pyrazolones, Nitroalkenes | Organocatalytic/Metal Catalyst | Up to 6.3:1 er | Not specified | |

| Allylic Amination | Unsaturated molecules | Catalyst | Not specified | Facilitates formation | |

| Asymmetric aminohydroxylation | Unactivated alkenes | Osmium (e.g., K₂[OsO₂(OH)₄]) | Moderate to good thieme-connect.dethieme-connect.de | Not specified for all substrates thieme-connect.dethieme-connect.de | thieme-connect.dethieme-connect.de |

| Asymmetric halogenation/semipinacol rearrangement | Allylic tertiary alcohols | Organocatalytic | Good to high (74-99% ee) rsc.org | Moderate (40-76%) rsc.org | rsc.org |

| Asymmetric sulfa-Michael addition | Aryl thiols, α-fluoro-α,β-unsaturated esters | Organocatalytic | Low to good (2 to 87%) researchgate.net | Fair to excellent researchgate.net | researchgate.net |

| Asymmetric interannular ring-closing metathesis | C₅-symmetric phosphaferrocenes | Molybdenum | 5 to 27 krel acs.org | High yields (vs 50% in kinetic resolutions) acs.org | acs.org |

| Synthesis of β-sultones | Sulfonyl chlorides, trichloroacetaldehyde | Lewis Acid / Lewis Base | Not specified | Not specified | princeton.edu |

Synthetic Methodologies for Dhq 2pyr

General Synthetic Strategies for Cinchona Alkaloid Derivatives

Cinchona alkaloids, naturally occurring compounds isolated from the bark of Cinchona trees, serve as versatile scaffolds for the development of chiral catalysts and ligands. sigmaaldrich.comnih.gov General synthetic strategies for modifying cinchona alkaloids involve functionalizing various positions on the core structure, including the C(9)-hydroxy group, the C(6')-methoxy group, and the C(10,11)-vinyl group. rsc.org These modifications aim to enhance catalytic efficiency, particularly in terms of chemical yield and enantioselectivity, depending on the target reaction. rsc.org

A common approach involves the synthesis of dimeric cinchona alkaloids, where two alkaloid units are linked by a spacer. sigmaaldrich.comnih.govrsc.org This dimerization strategy, often employing heterocyclic spacers, has been shown to significantly increase enantioselectivity and broaden the substrate scope in asymmetric catalysis. nih.govrsc.org Linkers with extended fused ring systems or flexible spacers are utilized to tune the stereoselectivity and substrate compatibility of the resulting ligands. nih.gov

Key Steps in the Synthesis of (DHQ)2Pyr

The synthesis of this compound involves the modular assembly of dihydroquinine (DHQ) units with a pyridine-based spacer. While specific detailed procedures for this compound synthesis were not extensively detailed in the search results beyond its description as a modular assembly, the synthesis of similar bis-cinchona alkaloid ligands, such as (DHQ)2PHAL (1,4-bis(dihydroquinine)phthalazine), provides insight into the general approach. researchgate.netbuchler-gmbh.comchembk.comcymitquimica.com

For instance, (DHQ)2PHAL is synthesized by the reaction of dihydroquinine with 1,4-dichlorophthalazine (B42487) in the presence of a base like potassium carbonate and potassium hydroxide (B78521) in refluxing toluene. researchgate.netchembk.com This suggests that the synthesis of this compound likely involves the reaction of dihydroquinine with a substituted pyrimidine (B1678525) linker that contains suitable leaving groups, under basic conditions to facilitate the coupling through the C(9)-hydroxy group of the dihydroquinine units. rsc.org The modular design implies that the pyrimidine spacer is pre-functionalized to allow attachment of the two dihydroquinine molecules.

Key synthetic steps often involve optimizing stoichiometry and reaction conditions, such as solvent polarity and temperature, to achieve high ligand yield and enantiomeric excess. Characterization of the synthesized ligand typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry for purity validation, and X-ray crystallography for stereochemical analysis.

Control of Enantioselectivity during Synthesis

The synthesis of dimeric cinchona alkaloid ligands is specifically designed to leverage and enhance this inherent chirality. The strategic connection of two dihydroquinine units via a spacer creates a well-defined chiral environment. rsc.org This bidentate nature allows the ligand to interact with substrates and reagents in a specific spatial orientation, thereby favoring the formation of one enantiomer over the other in a catalytic reaction.

In asymmetric catalytic reactions, this compound acts as a chiral ligand or organocatalyst, controlling the stereochemical outcome. scbt.comsigmaaldrich.com For example, in the Sharpless asymmetric dihydroxylation (AD) reaction, this compound is used to introduce hydroxyl groups onto alkenes with high enantioselectivity. buchler-gmbh.comlehigh.edu The interaction between the alkene, the osmium catalyst, and the chiral ligand within a catalytic cycle is crucial for inducing asymmetry. buchler-gmbh.comyork.ac.uk

Research findings highlight the importance of the ligand's structure, including the nature of the spacer and substituents on the cinchona alkaloid units, in controlling enantioselectivity. nih.gov The modular design of this compound, with its pyridine (B92270) spacer, is noted to enhance conformational flexibility and binding efficiency, particularly with aliphatic substrates, compared to ligands with more rigid aromatic spacers like phthalazine (B143731).

Catalytic Applications of Dhq 2pyr in Asymmetric Organic Reactions

Role as a Chiral Organocatalyst and Ligand

(DHQ)2Pyr functions primarily as a chiral ligand and organocatalyst in asymmetric synthesis. scbt.com Its application is central to controlling the formation of specific enantiomers in chemical reactions, a critical aspect, particularly in the synthesis of pharmaceuticals where enantiomeric purity is often essential for biological activity. The compound can coordinate with metal catalysts, such as osmium tetroxide (OsO₄), or operate through organocatalytic pathways to induce stereochemical control. Its modular structure, specifically the pyridine (B92270) spacer, contributes to conformational flexibility and binding efficiency, which can be advantageous for interactions with diverse substrates, including aliphatic systems.

Asymmetric Dihydroxylation (AD) Reactions

This compound is widely utilized in the Sharpless Asymmetric Dihydroxylation (SAD) reaction, a powerful method for the enantioselective introduction of two hydroxyl groups across an alkene double bond. evitachem.comorganic-chemistry.org This reaction is fundamental in synthesizing complex organic molecules with defined functionalities. The chiral outcome of the reaction is dictated by the specific cinchona alkaloid ligand used, with (DHQ) derivatives typically promoting the formation of one enantiomer of the vicinal diol product. wikipedia.org

Mechanism and Intermediate Formation (Osmium Alkoxide)

The mechanism of the Sharpless asymmetric dihydroxylation involving ligands like this compound commences with the formation of a complex between osmium tetroxide and the chiral ligand. organic-chemistry.orgwikipedia.org This chiral osmium complex then undergoes a [3+2]-cycloaddition reaction with the alkene substrate, leading to the formation of a cyclic intermediate, often described as an osmium(VI) glycolate (B3277807) or osmium alkoxide intermediate. evitachem.comorganic-chemistry.orgwikipedia.orgthieme-connect.de Subsequently, hydrolysis of this intermediate occurs, liberating the vicinal diol product and a reduced osmate species. organic-chemistry.orgwikipedia.org The chiral ligand plays a vital role not only in directing the stereochemistry of the initial addition but also in accelerating the hydrolysis step of the osmium intermediate, thereby facilitating the catalytic cycle. organic-chemistry.orgthieme-connect.de

Enantioselectivity and Substrate Scope in AD Reactions

The Sharpless asymmetric dihydroxylation, when catalyzed by osmium in the presence of cinchona alkaloid ligands like this compound and its derivatives, exhibits broad substrate scope and generally achieves high enantioselectivities for various classes of alkenes. wikipedia.orgthieme-connect.deacsgcipr.org The enantiomeric excess (ee) values obtained are often high, making this a reliable method for accessing chiral vicinal diols. wikipedia.org The specific structure of the chiral ligand, including the nature of the linker between the dihydroquinine units (such as the pyridine in this compound compared to the phthalazine (B143731) in (DHQ)2PHAL), can influence the conformational flexibility and substrate binding, thereby impacting the reaction's selectivity for different alkene types. Studies have shown variations in enantioselectivity depending on the ligand and substrate; for instance, in the kinetic resolution of planar chiral ferrocenes, the related (DHQD)2PYR ligand demonstrated higher selectivity factors compared to this compound for certain substrates. mdpi.comresearchgate.net

Applications in Natural Product Synthesis

The Sharpless asymmetric dihydroxylation reaction, utilizing chiral ligands derived from cinchona alkaloids including those structurally related to this compound, is a widely applied methodology in the total synthesis of numerous naturally occurring biologically active compounds. encyclopedia.pubnih.govmdpi.com Vicinal diols, the products of this reaction, serve as key intermediates in the synthesis of diverse natural products such as alkaloids, lactones, amino acids, polyketides, macrolides, glycosides, and terpenes. encyclopedia.pubnih.govmdpi.com While many examples in the literature feature other related ligands like (DHQ)2PHAL, the core methodology and the role of bis-cinchona alkaloid ligands in introducing crucial chiral centers are directly relevant to the applications of this compound derivatives. For example, the total synthesis of goyazensolide (B1232741) has been reported to involve a Sharpless asymmetric dihydroxylation step utilizing (DHQD)2Pyr. encyclopedia.pubmdpi.com

Kinetic Resolution of Planar Chiral Ferrocenes

Beyond the dihydroxylation of simple alkenes, the Sharpless asymmetric dihydroxylation reaction catalyzed by osmium and cinchona alkaloid ligands, including this compound and (DHQD)2PYR, has been successfully applied to the kinetic resolution of planar chiral ferrocenes. mdpi.comresearchgate.netresearchgate.netresearchgate.net This represents the first reported non-enzymatic kinetic resolution of this important class of chiral compounds. mdpi.comresearchgate.netresearchgate.netresearchgate.net Specifically, the method has been applied to racemic 2-substituted 1-ethenylferrocenes. mdpi.comresearchgate.netresearchgate.netresearchgate.net The enantioselectivity factor (krel) achieved in these resolutions varies depending on the specific 2-substituent on the ferrocene (B1249389) and the chiral ligand employed. mdpi.comresearchgate.netresearchgate.net Research has indicated that for these specific substrates, the (DHQD)2PYR ligand generally provides higher enantioselectivity factors compared to this compound. mdpi.comresearchgate.net The stereochemical outcome in the AD of vinylferrocenes can often be predicted using the mnemonic device for AD, with the assumption that the olefin and the upper cyclopentadiene (B3395910) ring of the vinylferrocenes are essentially coplanar in the preferred transition state. researchgate.netresearchgate.net

Data on Kinetic Resolution of Planar Chiral Ferrocenes using this compound and (DHQD)2PYR:

| Ligand | Substrate Class | Enantioselectivity Factor (krel) |

| This compound | 2-substituted 1-ethenylferrocenes | 5 to 27 |

| (DHQD)2PYR | 2-substituted 1-ethenylferrocenes | 20 to 62 |

Note: Data compiled from research findings on the kinetic resolution of planar chiral ferrocenes using Sharpless AD. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Enantioselective C-C Bond Forming Reactions

This compound has demonstrated utility in facilitating the formation of carbon-carbon bonds enantioselectively, a key transformation in organic synthesis for constructing chiral molecules.

Michael Addition Reactions

The Michael addition is a fundamental reaction for forming C-C bonds. This compound has been successfully applied as a catalyst in asymmetric Michael additions involving different nucleophiles and electrophiles.

Asymmetric Michael Addition of 4-Hydroxycoumarins

This compound has been investigated as a catalyst in the asymmetric Michael addition of 4-hydroxycoumarins to various Michael acceptors. In one study, this compound was used in the reaction between 3-cyano-4-methylcoumarins and Morita-Baylis-Hillman (MBH) carbonates. In this context, the catalyst activates the MBH substrate and generates a dienolate from the coumarin (B35378), acting as a base. This is followed by a nucleophilic substitution to yield functionalized coumarins. semanticscholar.orgbeilstein-journals.orgnih.govresearchgate.net

While other catalysts, such as primary aromatic diamines or chiral primary amine thiourea (B124793) bifunctional catalysts, have also been employed for the Michael addition of 4-hydroxycoumarins to enones and α,β-unsaturated ketones, achieving good to excellent yields and enantiomeric excesses, the specific outcomes using this compound for the Michael addition of 4-hydroxycoumarins to enones were reported with good to excellent yields and moderate enantiomeric excesses in one instance, albeit with long reaction times. semanticscholar.orgbeilstein-journals.orgnih.govresearchgate.net

Sulfa-Michael Addition of Thiophenols to α-Fluoroacrylates

This compound has been identified as an effective organocatalyst for the enantioselective sulfa-Michael addition of aryl thiols to trisubstituted α-fluoro-α,β-unsaturated esters. This reaction provides a straightforward access to chiral fluorinated compounds. acs.orgnih.govresearchgate.netacs.orgresearchgate.net

Studies have shown that this compound provides fair to excellent yields, moderate to excellent diastereoselectivities (ranging from 2:1 to >99:1), and low to good enantioselectivities (ranging from 2% to 87%) in this reaction. acs.orgnih.govresearchgate.netacs.org The reaction exhibits good tolerance for various substrates and substituents. acs.orgnih.govresearchgate.netacs.org Notably, conducting the reaction in neat thiophenol as the solvent was found to be more efficient in terms of increasing enantiomeric excess compared to using other solvents. acs.org This method has been successfully applied in the synthesis of fluorinated analogues of therapeutic agents like diltiazem (B1670644) and tiazesim. acs.orgnih.govresearchgate.netacs.org

The following table summarizes representative results for the this compound catalyzed sulfa-Michael addition of thiophenols to α-fluoroacrylates:

| Thiophenol Substrate | α-Fluoroacrylate Substrate | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (ee %) |

| Aryl thiols | Trisubstituted α-fluoro-α,β-unsaturated esters | Fair to excellent | 2:1 to >99:1 | 2 to 87 |

Allylic Alkylation Reactions

Asymmetric allylic alkylation is a powerful method for creating chiral centers. This compound has been explored in this context, particularly in reactions involving anilides.

Enantioselective Allylic Alkylation of Anilides

While the provided search results mention allylic alkylation in the context of coumarin derivatives catalyzed by this compound, specifically the reaction between 3-cyano-4-methylcoumarins and MBH carbonates semanticscholar.orgbeilstein-journals.orgnih.govresearchgate.net, direct information on the enantioselective allylic alkylation of anilides catalyzed by this compound is not explicitly detailed in the search snippets. The general concept of asymmetric allylic alkylation involves the formation of a new C-C bond at the allylic position with control over stereochemistry, often catalyzed by transition metals like palladium in conjunction with chiral ligands mdpi.comnih.govrsc.org. Iridium catalysts have also been used in enantioselective allylic alkylation with various nucleophiles, including amines or ammonia (B1221849) equivalents pkusz.edu.cn. However, the specific application of this compound as a catalyst for the enantioselective allylic alkylation of anilides is not clearly described within the provided search results.

Cyclopropanation Reactions

This compound has been successfully employed as a catalyst in enantioselective cyclopropanation reactions, specifically in the synthesis of cyclopropa[c]coumarins. beilstein-journals.orgnih.govrsc.orgresearchgate.net

In this methodology, this compound reacts with tert-butyl 2-bromoacetate in the presence of a base like Cs2CO3 to form an ylide intermediate. beilstein-journals.orgnih.govrsc.orgresearchgate.net This ylide then undergoes a Michael addition to a coumarin substrate, followed by intramolecular nucleophilic substitution, leading to the formation of the cyclopropane (B1198618) ring fused to the coumarin core. beilstein-journals.orgnih.govrsc.orgresearchgate.net

This method has been shown to afford the corresponding cyclopropa[c]coumarins in good to excellent yields, with enantioselectivities reported up to 97% ee. beilstein-journals.orgnih.govrsc.orgresearchgate.net Different coumarin substrates, including coumarin-3-carboxylates and 3-benzoyl coumarins, have been successfully cyclopropanated using this approach, yielding products with multiple continuous chiral stereocenters and high enantiomeric excesses. researchgate.net

The proposed mechanism involves the in situ generation of an ammonium (B1175870) ylide intermediate from the reaction of this compound with tert-butyl 2-bromoacetate and Cs2CO3. researchgate.net

The following table summarizes representative results for the this compound catalyzed enantioselective cyclopropanation of coumarins:

| Coumarin Substrate | Yield (%) | Enantioselectivity (ee %) |

| Coumarin-3-carboxylate derivatives | Good to excellent | 83-93 researchgate.net |

| 3-Benzoyl coumarins | Good to excellent | 90-97 researchgate.net |

Lewis Base-Catalyzed Cyclopropanation of Coumarins

This compound has been employed as a chiral Lewis base catalyst in the cyclopropanation of coumarins. This reaction typically involves the use of coumarin carboxylates and α-halo carbonyl compounds, such as bromoacetophenones or tert-butyl 2-bromoacetate, often in the presence of a base like Cs2CO3. researchgate.net The reaction can lead to the formation of cyclopropylated coumarins or, in some cases depending on the substrate substitution pattern, highly strained dihydrobenzopyran cyclopropyl (B3062369) tricyclic ketals. researchgate.netresearchgate.net Studies have shown that the substitution on the coumarin substrate influences the product distribution, with certain substituents favoring the formation of the tricyclic ketal over the simple cyclopropylated coumarin. researchgate.net

C-H Functionalization Reactions

This compound has been investigated in C-H functionalization reactions, such as the copper-mediated diastereoselective C-H thiolation of ferrocenes. escholarship.org In this context, this compound acts as a chiral ligand. While related catalysts like (DHQD)2PYR showed higher enantioselectivity in this specific thiolation reaction, the use of this compound was also explored. escholarship.org The reaction conditions typically involve a copper source and an oxidant, leading to the selective thiolation of ferrocene derivatives. escholarship.org

Enantioselective Rearrangement Reactions

Halogenation/Semipinacol Rearrangements (Fluorination, Chlorination, Bromination)

This compound is an effective organocatalyst for asymmetric halogenation/semipinacol rearrangement cascade reactions of allylic alcohols, enabling the synthesis of chiral α-quaternary β-halo ketones. rsc.org

In asymmetric fluorination/semipinacol rearrangements, this compound, in conjunction with electrophilic fluorine sources such as NFSI (N-fluorobenzenesulfonimide), catalyzes the transformation of allylic alcohols to chiral β-fluoroketones. rsc.orgacs.orgescholarship.org This method has been shown to provide moderate to good enantioselectivities. acs.orgescholarship.org

For asymmetric chlorination/semipinacol rearrangements, this compound can catalyze the reaction of allylic alcohols with chlorine sources like DCDMH or NBLP, yielding α-oxa-quaternary β-chloro ketones. rsc.org While effective, studies have indicated that this compound may give lower yields and enantioselectivities compared to its diastereomer, (DHQD)2PYR, in some chlorination reactions. rsc.org

Similarly, in asymmetric bromination/semipinacol rearrangements, this compound facilitates the conversion of allylic alcohols to chiral α-quaternary β-bromo ketones using bromine sources such as MeCONHBr. rsc.org this compound has been reported to provide high enantioselectivities (typically >90% ee) in these transformations, sometimes with slightly lower yields compared to (DHQD)2PYR. rsc.org Notably, this compound often induces the formation of products with the inverse absolute configuration compared to those obtained with (DHQD)2PYR. rsc.org

Catalytic Asymmetric Desymmetrization of Prochiral and Meso Compounds

The desymmetrization of prochiral and meso compounds is a powerful strategy for accessing complex chiral building blocks in a single enantioselective step. Cinchona alkaloid-catalyzed desymmetrization, including reactions catalyzed by this compound, has been extensively explored for this purpose, particularly utilizing oxygen- and nitrogen-based nucleophiles. dokumen.pub

Kinetic Resolution of Urethane (B1682113) Derivatives

The kinetic resolution of racemic mixtures is a significant strategy in asymmetric synthesis for obtaining enantiomerically enriched compounds. This process relies on a chiral catalyst or auxiliary to selectively react with one enantiomer in a racemic mixture, leaving the other unreacted or reacting at a significantly different rate.

Research into the kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) has explored various cinchona alkaloid catalysts. While related bis-cinchona alkaloids, such as (DHQD)2AQN, have demonstrated high efficiency and enantioselectivity in the kinetic resolution of UNCAs through asymmetric alcoholysis, studies investigating this compound under similar conditions have indicated limited activity. In one reported study, (DHQD)2PYR, a diastereomer of this compound, showed only minuscule conversions (1-4%) in the kinetic resolution of a model urethane derivative under conditions where other cinchona alkaloid derivatives were effective brandeis.edu. This suggests that the specific structural arrangement and stereochemistry of the dihydroquinidine (B8771983) units and the pyridine linker in this compound may not be optimally suited for this particular type of kinetic resolution compared to other bis-cinchona alkaloid catalysts brandeis.edu.

Despite the observed low conversion in some instances, this compound has been listed as a potential catalyst for the kinetic cleavage of chiral 2- and 3-substituted carboxylic acids, which can include derivatives of amino acids that might be related to urethane-protected species google.com. The broader applicability of this compound in the kinetic resolution of a wider range of urethane derivatives requires further detailed investigation to establish its scope and efficiency.

Enantioselective Amination Reactions

This compound has been identified as a catalyst in enantioselective amination reactions, facilitating the formation of carbon-nitrogen bonds with control over stereochemistry . One notable application is in allylic amination reactions sigmaaldrich.com. These reactions are valuable for synthesizing chiral amines, which are key intermediates in the synthesis of pharmaceuticals and natural products.

Furthermore, this compound has been employed in amination reactions involving diimides. Specifically, it has been used to catalyze the amination with diimides at the remote γ-position of substrates, leading to the formation of highly functionalized amine compounds sigmaaldrich.com.

In the context of organocatalytic asymmetric α-amination of carbonyl compounds, the this compound catalyst has shown effectiveness in certain transformations. For instance, it was reported to give favorable results in the formation of γ-hydrazino alkylidene cyanoacetates, which are versatile precursors for synthesizing various products mdpi.com.

The mechanism by which this compound catalyzes enantioselective amination reactions typically involves the formation of a chiral complex with the substrate, creating a chiral environment that dictates the stereochemical outcome of the reaction . The modular structure of this compound allows for interactions with diverse substrates, contributing to its utility in these transformations .

Mechanistic Insights and Elucidation of Catalytic Processes

Proposed Transition State Models

Transition state models are crucial for understanding how (DHQ)2Pyr influences the stereochemical outcome of a reaction. These models aim to depict the arrangement of the catalyst and substrates at the point of highest energy along the reaction pathway, where bond breaking and formation occur. The chiral structure of this compound is believed to lead to highly organized transition states that favor the formation of one enantiomer over the other. chimia.ch For instance, in the enantioselective addition of pyrazolones to nitroalkenes, this compound is proposed to facilitate substrate coordination and stabilize the transition state. Computational modeling techniques, such as Density Functional Theory (DFT), are employed to probe these transition-state geometries and gain deeper insights into the stereocontrol mechanism. In some reactions, the preferred transition state geometry is hypothesized to involve specific spatial arrangements between the substrate and the chiral catalyst. researchgate.net, acs.org For example, in the kinetic resolution of vinylferrocenes by asymmetric dihydroxylation, the stereochemical outcome can be predicted based on a mnemonic device for asymmetric dihydroxylation (AD), with the assumption that the olefin group and the upper cyclopentadiene (B3395910) ring of vinylferrocenes are essentially coplanar in the preferred transition state. researchgate.net, acs.org The chiral environment created by this compound influences the approach and interaction of reacting species, leading to differentiated transition state energies for the formation of enantiomeric products. evitachem.com

Role of Lewis Basicity and Chiral Environment

This compound functions as a chiral Lewis base catalyst. researchgate.net Its Lewis basicity, primarily associated with the nitrogen atoms within the quinuclidine (B89598) and pyridine (B92270) moieties, allows it to interact with electrophilic substrates or activate nucleophiles. This interaction, coupled with the inherent chirality of the bis-cinchona framework, creates a specific chiral environment around the reaction center. This chiral environment is key to controlling the enantioselection in catalytic processes. , sigmaaldrich.com The compound can deprotonate substrates with acidic protons, forming a chiral ion pair between the resulting anion and the protonated amine. sigmaaldrich.com This ion pair interaction establishes a chiral environment around the anion, enabling enantioselective reactions with electrophiles. sigmaaldrich.com The modular design of this compound allows for tuning its stereoselectivity, and the pyridine spacer can enhance conformational flexibility and binding efficiency, further influencing the chiral environment and its interaction with substrates. In some synergistic catalytic systems, this compound acts as a nucleophilic catalyst alongside a Lewis acid co-catalyst, where the Lewis acid might interact with the negatively charged intermediate generated by the Lewis basic this compound. chimia.ch

Intermediates in Catalytic Cycles

Catalytic cycles involving this compound often involve the formation of specific intermediates that are crucial for the reaction to proceed enantioselectively. These intermediates are transient species formed during the reaction pathway, facilitated by the interaction with the catalyst. In reactions catalyzed by this compound, intermediates can include chiral ion pairs formed by the catalyst and the substrate, activated forms of the substrate coordinated to the catalyst, or zwitterionic species. sigmaaldrich.com, princeton.edu For example, in the organocatalytic enantioselective α-arylation of β-ketoesters, the catalytic cycle involves the formation of a chiral ion pair between the organocatalyst and the β-ketoester enolate. au.dk This is followed by the addition of the enolate to the quinone, generating a chiral quinone-enolate system as an intermediate. au.dk In Lewis base-catalyzed cyclopropanation reactions using this compound, an in situ generated ammonium (B1175870) ylide intermediate is proposed. researchgate.net The ability of this compound to facilitate the formation of reactive intermediates is highlighted as a property that enhances the selectivity and reactivity of substrates. Identifying and characterizing these intermediates is vital for fully understanding the catalytic mechanism.

Kinetic Studies and Reaction Parameters

Kinetic studies are essential for elucidating the rate-determining steps and understanding the influence of various reaction parameters on the catalytic process mediated by this compound. These studies involve monitoring reaction rates under different conditions, such as varying catalyst concentration, substrate concentration, temperature, and solvent. Kinetic studies can provide insights into the order of the reaction with respect to each component, which helps in proposing and validating mechanistic pathways. For instance, preliminary kinetic studies on conjugate addition reactions catalyzed by cinchona alkaloids (including potentially this compound, as it is a derivative) have indicated a first-order dependence on the catalyst, nucleophile, and electrophile, consistent with an acid-base bifunctional catalysis mode. unibo.it Reaction parameters such as solvent polarity, temperature, and the presence of additives significantly impact the yield, enantioselectivity, and diastereoselectivity of reactions catalyzed by this compound. , rsc.org, beilstein-journals.org Optimization of these parameters is often necessary to achieve high efficiency and stereocontrol. , rsc.org For example, conflicting enantioselectivity reports in allylic aminations were resolved by optimizing the solvent system. In asymmetric fluorination/semipinacol rearrangements catalyzed by this compound, the reaction temperature influenced selectivity and yield. rsc.org Kinetic resolution studies using this compound ligands have also been performed, quantifying enantioselectivity through the enantioselectivity factor (krel). researchgate.net, acs.org

Spectroscopic Characterization of Intermediates

Spectroscopic techniques are valuable tools for the characterization of intermediates formed during catalytic cycles involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography can provide structural information about transient species. While direct spectroscopic observation of highly reactive intermediates can be challenging, indirect methods or studies of stable analogs can provide supporting evidence for proposed mechanisms. NMR spectroscopy is commonly used for structural confirmation of organic compounds and can potentially be used to characterize intermediates if they are sufficiently long-lived. , rsc.org Mass spectrometry can provide information about the mass-to-charge ratio of intermediates, helping to identify their elemental composition. X-ray crystallography can provide detailed three-dimensional structural information, which is particularly useful for understanding how the chiral catalyst interacts with substrates and intermediates. Although the provided search results mention the use of these techniques for characterizing this compound itself and reaction products , rsc.org, specific examples of spectroscopic characterization of intermediates directly related to this compound catalysis in the search results are limited. However, the general principle of using these methods to study reaction mechanisms and intermediates in asymmetric catalysis is well-established.

Computational Chemistry and Theoretical Studies of Dhq 2pyr Catalysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a fundamental tool in computational chemistry used to investigate the electronic structure and properties of molecules, including complex catalytic systems like those involving (DHQ)2Pyr unica.itacs.org. DFT provides insights into reaction pathways, transition states, and energy profiles, which are essential for understanding how the catalyst interacts with substrates and influences the reaction outcome thieme-connect.comthieme-connect.com.

Elucidation of Spatial Arrangement

DFT calculations are employed to elucidate the spatial arrangement of the catalyst and its interactions with reacting molecules within the catalytic complex . These studies can help determine the preferred conformations of this compound and how these conformations orient the substrate to favor the formation of a specific stereoisomer unibo.it. By probing transition-state geometries, DFT can provide a detailed picture of the molecular recognition events that dictate selectivity . The chiral environment created by the this compound ligand allows it to form chiral complexes with substrates, facilitating enantioselective reactions . The modular design of the ligand, particularly the pyrimidine (B1678525) spacer, influences conformational flexibility and binding efficiency, which can be investigated through computational methods . The catalyst adapts its spatial arrangement to the conformation of the substrate, recognizing specific faces to control stereochemistry unibo.it.

Mechanism and Origins of Selectivity

Detailed DFT calculations have been instrumental in probing the mechanism and origins of selectivity in reactions catalyzed by this compound thieme-connect.comthieme-connect.com. For instance, in atropselective allylic alkylation reactions catalyzed by this compound, DFT studies, combined with linear free-energy relationship analysis, have provided insights into why high yields and enantioselectivities are achieved, along with a strong preference for a specific amide isomer thieme-connect.comthieme-connect.com. In cyclopropanation reactions catalyzed by this compound, DFT calculations have revealed the significance of potential intramolecular hydrogen bonds within the chiral catalyst for effective stereocontrol rsc.org. These calculations can help identify key interactions, such as hydrogen bonding or π-π stacking, that stabilize the transition state leading to the major product rsc.org. By comparing the energy barriers of competing transition states, DFT can explain the observed enantioselectivity and diastereoselectivity rsc.org. DFT studies have also been used to understand the stereochemical outcome in other reactions, such as the synthesis of fluorinated carbohydrates, where the diastereomeric ratio was attributed to an epimerization process, likely investigated or supported by computational analysis acs.org. In asymmetric electrophilic fluorination, DFT calculations have been used to study transition state models, suggesting that electrostatic repulsion can play a dominant role in determining selectivity in certain cases nih.gov.

Quantum-Guided Molecular Mechanics (Q2MM)

Information specifically detailing the application of Quantum-Guided Molecular Mechanics (Q2MM) studies for this compound catalysis was not found in the consulted literature.

Prediction of Stereochemistry

Specific studies on the prediction of stereochemistry of this compound-catalyzed reactions using Q2MM were not found in the consulted literature.

Refinement of Mnemonic Devices for Stereoselectivity

Information regarding the refinement of mnemonic devices for stereoselectivity in this compound catalysis using Q2MM was not found in the consulted literature.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies can provide valuable information about the transition state of a reaction and help identify the rate-determining step googleapis.com. While KIE is a known technique in mechanistic studies googleapis.comharvard.edu, specific detailed KIE studies focused solely on this compound catalysis were not prominently found in the consulted literature. Computational studies, which often complement experimental KIE studies, have been used to reveal the enantiodetermining step in catalytic reactions, but a specific KIE study for this compound catalysis was not detailed harvard.edu.

Structure Activity Relationship Sar Studies

Influence of Ligand Structure on Enantioselectivity

Studies have shown that even subtle changes in the ligand structure can impact enantioselectivity. For instance, comparing (DHQ)₂Pyr with its diastereomer (DHQD)₂Pyr (derived from dihydroquinidine) reveals differences in their performance and the stereochemical outcome of reactions evitachem.comrsc.org. In some asymmetric transformations, (DHQ)₂Pyr has demonstrated higher enantioselectivity compared to other related chiral auxiliaries clockss.orgresearchgate.net.

Effect of Linker Unit Variations

Research comparing (DHQ)₂Pyr with other bis-cinchona alkaloid catalysts featuring different linker units, such as (DHQ)₂PHAL (phthalazine linker) or (DHQD)₂AQN (anthraquinone linker), highlights the importance of the linker in achieving optimal enantioselectivity for specific reactions evitachem.comsigmaaldrich.com. The pyridine (B92270) linker in (DHQ)₂Pyr is noted to enhance conformational flexibility compared to more rigid aromatic spacers . This flexibility can be advantageous for accommodating different substrates and transition states, influencing binding efficiency and stereochemical control .

Impact of Stereochemistry of Cinchona Alkaloid Moiety

The stereochemistry of the dihydroquinidine (B8771983) moieties is paramount to the function of (DHQ)₂Pyr as a chiral catalyst . The absolute configuration at the stereogenic centers, particularly at C3, C4, and C8 of the quinuclidine (B89598) system and the C9 alcohol, dictates the chiral induction evitachem.com.

The difference in stereochemistry between dihydroquinidine (in (DHQD)₂Pyr) and dihydroquinine (in (DHQ)₂Pyr) leads to pseudo-enantiomeric catalysts that often promote the formation of opposite enantiomers of a product rsc.orgclockss.org. This is a crucial aspect in asymmetric synthesis, allowing access to both enantiomers of a target molecule by simply switching between the diastereomeric catalysts rsc.org. Studies have demonstrated that the stereochemical outcome and the level of enantioselectivity are directly influenced by the choice between (DHQ)₂Pyr and (DHQD)₂Pyr in various reactions, such as asymmetric dihydroxylation and electrophilic fluorination rsc.orgresearchgate.net.

Data from studies comparing (DHQ)₂Pyr and (DHQD)₂Pyr in specific reactions illustrate the impact of the cinchona alkaloid moiety's stereochemistry on enantioselectivity. For example, in the kinetic resolution of planar chiral ferrocenes via asymmetric dihydroxylation, the enantioselectivity factor (krel) varied significantly between using (DHQD)₂Pyr and (DHQ)₂Pyr as ligands researchgate.net.

The following table summarizes representative data illustrating the influence of the cinchona alkaloid moiety's stereochemistry on enantioselectivity in selected reactions:

| Reaction Type | Catalyst | Enantioselectivity (ee) | Reference |

| Asymmetric Dihydroxylation (Kinetic Resolution of Ferrocenes) | (DHQD)₂Pyr | krel = 20-62 | researchgate.net |

| Asymmetric Dihydroxylation (Kinetic Resolution of Ferrocenes) | (DHQ)₂Pyr | krel = 5-27 | researchgate.net |

| Asymmetric Chlorination/Rearrangement | (DHQD)₂Pyr | 74-99% ee | rsc.org |

| Asymmetric Chlorination/Rearrangement | (DHQ)₂Pyr | Lower ee than (DHQD)₂Pyr | rsc.org |

| Asymmetric Fluorination/Rearrangement | (DHQD)₂Pyr | Promotes (αS, βS) | rsc.org |

| Asymmetric Fluorination/Rearrangement | (DHQ)₂Pyr | Promotes (αR, βR) | rsc.org |

| Michael Addition (to nitroalkenes) | (DHQ)₂Pyr | Up to 78% ee | researchgate.net |

| Michael Addition (to nitroalkenes) | (DHQD)₂Pyr | Not effective/poor ee | beilstein-journals.org |

| Michael Addition (to enamines) | (DHQ)₂Pyr | Up to 80% ee | researchgate.net |

This table demonstrates that the stereochemical difference between the dihydroquinidine and dihydroquinine units in these dimeric catalysts is a critical factor in determining both the level and the sense of enantioselectivity.

Future Directions and Emerging Research Areas for Dhq 2pyr

Development of Novel Reaction Methodologies

A primary focus of ongoing research is the expansion of the reaction scope of (DHQ)2Pyr. While it is well-established in reactions such as asymmetric dihydroxylation, its potential in other asymmetric transformations is an active area of investigation.

Recent studies have demonstrated the efficacy of this compound and its pseudo-enantiomer, (DHQD)2Pyr, in catalyzing asymmetric Michael additions. For instance, the sulfa-Michael addition of aryl thiols to α-fluoro-α,β-unsaturated esters proceeds efficiently in the presence of this compound, providing a direct route to chiral fluorinated compounds. researchgate.net This methodology exhibits broad substrate tolerance, offering a valuable tool for the synthesis of organofluorine compounds of interest in medicinal and materials science.

Another area of development is the use of (DHQD)2Pyr in enantioselective allylic aminations. The reaction of alkylidene cyanoacetates with dialkyl azodicarboxylates, catalyzed by (DHQD)2Pyr, affords highly enantioenriched products. These chiral building blocks are valuable intermediates in the synthesis of various nitrogen-containing compounds.

The following table summarizes the performance of this compound and its derivatives in some of these novel reaction methodologies:

| Reaction Type | Catalyst | Substrate Example | Nucleophile | Product Yield | Enantiomeric Excess (ee) | Reference |

| Sulfa-Michael Addition | This compound | Trisubstituted α-fluoro-α,β-unsaturated ester | Aryl thiol | Good to excellent | Not specified | researchgate.net |

| Allylic Amination | (DHQD)2Pyr | Alkylidene cyanoacetate | Dialkyl azodicarboxylate | High | High | |

| Thia-Michael Addition | (DHQD)2Pyr | β-phenyl ethenesulfonyl fluoride | Thiophenol | Not specified | High | researchgate.net |

Applications in the Synthesis of Complex Molecules

The true measure of a catalyst's utility lies in its ability to facilitate the synthesis of complex and biologically relevant molecules. This compound and its derivatives are increasingly being employed as key catalysts in the total synthesis of natural products and pharmaceutical intermediates.

A notable example is the use of (DHQD)2Pyr in the total synthesis of okadaic acid, a potent protein phosphatase inhibitor. The Sharpless asymmetric dihydroxylation, utilizing a (DHQD)2Pyr-derived ligand, is a crucial step in establishing the stereochemistry of this complex marine natural product. This highlights the reliability and selectivity of this catalytic system in the context of a multi-step synthesis.

Furthermore, the development of synthetic methods for chiral 2-substituted chromanes, which are important structural motifs in numerous natural products and pharmaceuticals, represents another promising application. nih.govchemrxiv.orgnih.govresearchgate.net While direct catalysis by this compound in these specific syntheses is an area for future exploration, the methodologies developed for similar chiral scaffolds suggest its potential applicability.

The ability of this compound to generate key chiral synthons makes it an invaluable tool for medicinal chemistry. The synthesis of chiral compounds is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological activities. lookchem.com The catalytic prowess of this compound in producing enantioenriched molecules positions it as a significant contributor to the development of new therapeutic agents.

Integration into Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The integration of chiral catalysts like this compound into flow systems is a burgeoning area of research with the potential to revolutionize asymmetric synthesis on an industrial scale.

While specific examples of this compound in flow reactors are still emerging, the broader class of Cinchona alkaloids has been successfully immobilized on various supports and utilized in continuous flow processes. These immobilized catalysts can be packed into columns, allowing for the continuous conversion of starting materials into chiral products with easy separation of the catalyst from the reaction mixture. This approach minimizes catalyst waste and simplifies product purification. The development of robust methods for immobilizing this compound while maintaining its high catalytic activity and enantioselectivity is a key challenge and a significant area for future research.

Catalyst Immobilization and Recycling Strategies

The high cost of chiral catalysts often necessitates their recovery and reuse to ensure economic viability, particularly in large-scale applications. Immobilization of this compound onto solid supports is a promising strategy to facilitate its recycling.

Various materials are being explored as supports, including polymers, mesoporous silica, and magnetic nanoparticles. theaic.orgresearchgate.netrsc.orgmdpi.com Magnetic nanoparticles, for instance, offer a particularly attractive option as they allow for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet.

Design of Next-Generation Chiral Catalysts

The structure of this compound serves as an excellent scaffold for the design of new and improved chiral catalysts. By systematically modifying the structure of the parent molecule, researchers aim to enhance its catalytic activity, broaden its substrate scope, and improve its enantioselectivity.

Computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in the rational design of new catalysts. mdpi.com These methods allow for the modeling of the transition states of catalytic reactions, providing insights into the origins of enantioselectivity. This understanding can then be used to predict how modifications to the catalyst structure will affect its performance.

Future research in this area may involve the synthesis of this compound analogues with different substituents on the quinoline (B57606) rings or modifications to the pyrimidine (B1678525) linker. The goal is to fine-tune the steric and electronic properties of the catalyst to achieve optimal performance for specific reactions. This iterative process of design, synthesis, and testing, guided by computational insights, holds the key to developing the next generation of highly efficient and selective chiral catalysts based on the this compound framework. monash.eduresearchgate.netnih.gov

Q & A

Q. How is (DHQ)₂Pyr synthesized and characterized in asymmetric catalysis?

(DHQ)₂Pyr, a cinchona alkaloid-derived ligand, is synthesized via modular assembly of dihydroquinine (DHQ) units with a pyridine-based spacer. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, X-ray crystallography for stereochemical analysis, and mass spectrometry for purity validation. Key synthetic steps include optimizing stoichiometry and reaction conditions (e.g., solvent polarity, temperature) to ensure high ligand yield and enantiomeric excess .

Q. What role does (DHQ)₂Pyr play in catalytic asymmetric reactions?

(DHQ)₂Pyr acts as a chiral ligand in enantioselective transformations, such as epoxide-opening bicyclizations and conjugate additions. It coordinates with metal catalysts (e.g., OsO₄) or operates via organocatalytic mechanisms to induce stereochemical control. For example, in the enantioselective addition of pyrazolones to nitroalkenes, (DHQ)₂Pyr facilitates substrate coordination and transition-state stabilization, achieving enantiomeric ratios up to 6.3:1 under optimized conditions .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity when using (DHQ)₂Pyr in complex reaction systems?

Enantioselectivity depends on ligand stereoelectronic properties, solvent polarity, and substrate-catalyst interactions. Systematic screening of ligand derivatives (e.g., (DHQD)₂Pyr vs. (DHQ)₂Pyr) and reaction conditions (e.g., temperature, counterion effects) is critical. For instance, switching from (DHQ)₂PHAL to (DHQ)₂Pyr in OsO₄-catalyzed epoxidations alters diastereomeric ratios from 1:2 to 1:3.5, highlighting the impact of ligand backbone rigidity on stereocontrol .

Q. How should researchers address contradictory data in reaction outcomes when using (DHQ)₂Pyr?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand purity). To resolve discrepancies:

- Replicate experiments with rigorously purified ligands and substrates.

- Perform kinetic studies to identify rate-determining steps.

- Use computational modeling (e.g., DFT) to probe transition-state geometries. For example, conflicting enantioselectivity reports in allylic aminations were resolved by optimizing the solvent system (t-BuOH/H₂O vs. CH₃CN) and pre-activating the catalyst .

Methodological Guidance

Q. What experimental design principles ensure reproducibility in (DHQ)₂Pyr-mediated reactions?

- Documentation : Record ligand batch purity, substrate drying protocols, and catalyst activation steps.

- Control experiments : Include achiral ligand controls to isolate enantioselective effects.

- Data validation : Use chiral HPLC or SFC to verify enantiomeric ratios, cross-referenced with NMR coupling constants .

Q. How can researchers analyze reaction mechanisms involving (DHQ)₂Pyr?

Combine spectroscopic techniques (e.g., in-situ IR to monitor intermediates) and kinetic isotope effects (KIEs) to elucidate mechanistic pathways. For example, in nitroalkene conjugate additions, isotopic labeling of the pyrazolone enol confirmed a stepwise mechanism involving substrate coordination to (DHQ)₂Pyr, followed by stereoselective proton transfer .

Data Analysis and Interpretation

Q. How should researchers handle variability in enantiomeric excess (ee) across (DHQ)₂Pyr-catalyzed reactions?

- Statistically analyze ee values across multiple trials to distinguish systematic errors (e.g., ligand decomposition) from random noise.

- Correlate ee with reaction variables (e.g., temperature gradients, mixing efficiency) using multivariate regression models.

- Cross-validate findings with alternative ligands (e.g., (DHQD)₂PYR) to isolate stereochemical contributions .

Q. What strategies validate the stereochemical assignment of (DHQ)₂Pyr-mediated products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.